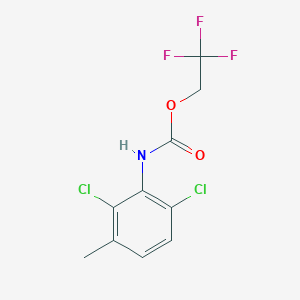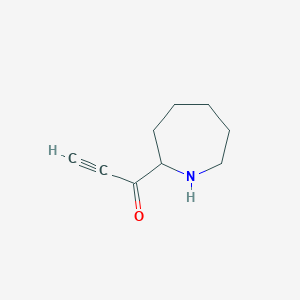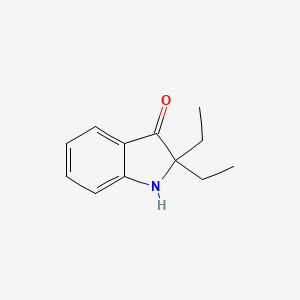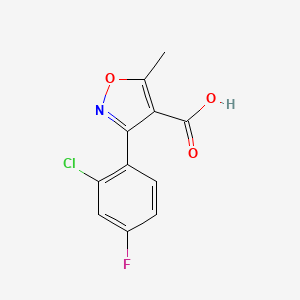
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6F2O2S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluoride atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylbenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 3-Fluoro-5-methylbenzene. One common method is the reaction of 3-Fluoro-5-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas and specialized reactors to ensure efficient and high-yield production. The reaction conditions are carefully controlled to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl chloride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the nucleophilic attack.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl chloride or sulfonyl hydride.
Oxidation Reactions: Sulfonic acids or other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors, particularly those targeting serine hydrolases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-methylbenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds with nucleophilic amino acids in enzymes, thereby inhibiting their activity. The molecular targets often include serine hydrolases and other enzymes with nucleophilic active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-methylbenzene-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another related compound with a trifluoromethyl group and a sulfonyl chloride group
Uniqueness
3-Fluoro-5-methylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to sulfonyl chlorides. The fluoride group is less reactive towards hydrolysis, making the compound more stable under various conditions. Additionally, the presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C7H6F2O2S |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
3-fluoro-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
NDGXLNLHVYKYNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)



![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)




![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)

